molecular formula C10H18O B14143307 beta-Fenchyl alcohol CAS No. 64439-31-2

beta-Fenchyl alcohol

Cat. No.: B14143307
CAS No.: 64439-31-2
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-QXFUBDJGSA-N
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Description

Beta-Fenchyl alcohol: is a monoterpenoid alcohol with the molecular formula C10H18O . It is a colorless or white solid that occurs widely in nature. This compound is known for its pleasant camphoraceous, woody, and pine-like aroma, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Fenchyl alcohol can be synthesized through the hydration of alkenes. One common method involves the hydration of beta-pinene using acidic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fenchone . This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, bases

Major Products Formed:

    Oxidation: Fenchone

    Reduction: Fenchane

    Substitution: Beta-Fenchyl esters

Mechanism of Action

The mechanism by which beta-Fenchyl alcohol exerts its effects involves its interaction with cellular membranes and enzymes. It is known to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • Fenchol
  • Fenchone
  • Borneol
  • Camphor

Comparison: Beta-Fenchyl alcohol is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers like fenchol and fenchone . While fenchol and fenchone are also used in the fragrance industry, this compound is preferred for its more intense and pleasant aroma. Additionally, this compound’s antimicrobial and anti-inflammatory properties make it more versatile in medicinal applications compared to borneol and camphor .

Properties

CAS No.

64439-31-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

IAIHUHQCLTYTSF-QXFUBDJGSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C

Origin of Product

United States

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